molecular formula C12H13N3O B14916241 n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide

n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B14916241
M. Wt: 215.25 g/mol
InChI Key: XFTRTDKUWDJJPQ-UHFFFAOYSA-N
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Description

n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide is a member of the N-substituted imidazo[1,2-a]pyridine-2-acetamide family, characterized by an allyl group attached to the acetamide nitrogen and a fused imidazo[1,2-a]pyridine core. This class of compounds has garnered significant interest due to its structural similarity to pharmacologically active agents such as Zolpidem, Alpidem, and Saripidem, which are commercial drugs targeting the GABAA receptor . The compound’s synthesis involves modular strategies, enabling efficient substitution at the acetamide nitrogen and imidazo[1,2-a]pyridine ring positions, as demonstrated in recent studies .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide

InChI

InChI=1S/C12H13N3O/c1-2-6-13-12(16)8-10-9-15-7-4-3-5-11(15)14-10/h2-5,7,9H,1,6,8H2,(H,13,16)

InChI Key

XFTRTDKUWDJJPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=CN2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under mild and metal-free conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

2.1. 1,2-ipso-Migration via Aziridine Intermediates

Phenyliodine(III) diacetate (PIDA) mediates a 1,2-ipso-migration of the imidazo[1,2-a]pyridine ring in Mannich bases. This reaction involves:

  • Formation of an aziridine intermediate.

  • Rearrangement to yield N-acetoxymethyl or N-alkoxymethyl derivatives .

Example Reaction :
Imidazo[1,2-a]pyridine-3-amine derivatives react with PIDA to produce N-acetoxymethyl-imidazo[1,2-a]pyridine-3-amines in 35–93% yields .

2.2. Functional Group Transformations

  • Acetoxymethyl to Pyridinylmethyl : N-acetoxymethyl derivatives undergo hydrolysis or amidation to yield N-(pyridin-2-yl) substituted analogs .

  • Alkylation and Hydrolysis : Quaternary ammonium salts (e.g., from alkylation with methyl iodide) react with cyanide to form nitriles, which are hydrolyzed to carboxylic acids .

Structural Stability and Reactivity

  • Substituent Effects : The imidazo[1,2-a]pyridine ring exhibits high migratory aptitude during ipso-migrations, influenced by substituents at positions 2 and 3 .

  • Excited-State Intramolecular Proton Transfer (ESIPT) : Substituents like 2-(2′-hydroxyphenyl) enable ESIPT, leading to high Stokes shifts in emission spectra .

Table 2: Functional Group Transformations

Derivative TypeTransformation PathwayExample Products
N-acetoxymethylHydrolysis → N-hydroxymethylN-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-amines
Quaternary ammonium saltsReaction with CN⁻ → nitriles → carboxylic acidsZolpidem analogs

Research Findings

  • Scalability : PIDA-mediated reactions are amenable to scale-up, with synthetic utility demonstrated in N-acetoxymethyl derivatives .

  • Regioselectivity : Sodium dichloriodide-mediated reactions with nitrostyrenes yield 3-nitro-2-arylimidazo[1,2-a]pyridines with complete regioselectivity .

  • Fluorescence : Substituents like 2-(2′-hydroxyphenyl) enable ESIPT, resulting in high Stokes shifts (11,000 cm⁻¹) .

Scientific Research Applications

n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its pharmacological effects.

Biological Activity

n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse therapeutic applications due to its unique structural properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including the P2X7 receptor. This receptor plays a crucial role in pain perception and inflammatory responses. The compound has been shown to modulate the activity of the P2X7 receptor, which is implicated in several pathological conditions such as neuropathic pain, inflammatory disorders, and neurodegenerative diseases .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various models, suggesting its potential utility in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity : Studies have reported that derivatives of imidazo[1,2-a]pyridine, including this compound, possess broad-spectrum antibacterial properties. This includes effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression. Compounds in this class have been identified as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumorigenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. Modifications to the imidazo-pyridine scaffold can significantly influence its efficacy against various biological targets. For instance:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution on the aromatic ringEnhanced receptor binding affinity

Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent against resistant bacterial strains .

Antitumor Activity

A recent investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives found that this compound significantly inhibited cell proliferation in several cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis through activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridine-2-acetamides are heavily influenced by substituents on both the heterocyclic core and the acetamide side chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine-2-acetamides
Compound Name Substituents (R1, R2) Key Features CAS Number Source
n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide R1 = Allyl, R2 = H Modular synthesis; potential for CNS activity due to structural analogy to Zolpidem Not reported
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide R1 = H, R2 = 6-Me, 4-MePh Methyl and aryl substitutions; likely enhanced lipophilicity 365213-58-7
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide R1 = H, R2 = 6-Cl, 4-ClPh Chlorinated derivatives; potential antimicrobial applications 82626-73-1
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide R1 = CF3, R2 = H Trifluoromethyl group; increased metabolic stability 504413-26-7
N-{6-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]imidazo[1,2-a]pyridin-2-yl}acetamide R1 = Thiazolidinone conjugate Hybrid structure with thiazolidinone; potential antidiabetic or anti-inflammatory activity Not reported

Pharmacological and Industrial Relevance

  • n-Allyl derivative : Its allyl group may improve blood-brain barrier penetration compared to smaller substituents (e.g., methyl), though specific activity data are pending .
  • Methyl/aryl-substituted analogues : These are often intermediates in drug development, as seen in LGC Standards’ catalog entries for APIs and impurities .
  • Trifluoromethyl compounds : The CF3 group is a common bioisostere in medicinal chemistry, offering resistance to oxidative metabolism .

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